molecular formula C24H29F3N4O2 B2859889 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034612-26-3

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2859889
CAS No.: 2034612-26-3
M. Wt: 462.517
InChI Key: WNICWYUEYMGGNN-UHFFFAOYSA-N
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Description

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C24H29F3N4O2 and its molecular weight is 462.517. The purity is usually 95%.
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Scientific Research Applications

5-HT2 Receptor Antagonism

One study investigated the synthesis and antagonist activity of certain derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, which demonstrated potent 5-HT2 receptor antagonist activity. This receptor antagonism is relevant for potential applications in neuropharmacology, particularly in mental health disorders where serotonin modulation is a key treatment strategy (Watanabe et al., 1992).

Antipsychotic Potential

Another study focused on the synthesis and evaluation of novel compounds, including those with piperidine and piperazine groups, for their potential as antipsychotic agents. These compounds showed promising affinity for dopamine and serotonin receptors, making them candidates for treating psychiatric conditions like schizophrenia (Raviña et al., 2000).

Molecular Interaction Studies

A research paper explored the molecular interactions of a compound with a piperidinyl group as an antagonist for the CB1 cannabinoid receptor. This kind of research contributes to a deeper understanding of receptor-ligand interactions, which is crucial for drug development and therapeutic applications in conditions influenced by cannabinoid receptors (Shim et al., 2002).

Antimicrobial Activity

Another study synthesized novel thiazolo-triazolo-pyridine derivatives with a piperidinyl methyl group, which displayed significant antimicrobial activity. This is indicative of the potential for these compounds in developing new antimicrobial agents, which is increasingly important due to rising antibiotic resistance (Suresh et al., 2016).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O2/c25-24(26,27)22-6-3-7-23(28-22)31-14-12-30(13-15-31)18-8-10-29(11-9-18)16-19-17-32-20-4-1-2-5-21(20)33-19/h1-7,18-19H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICWYUEYMGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.